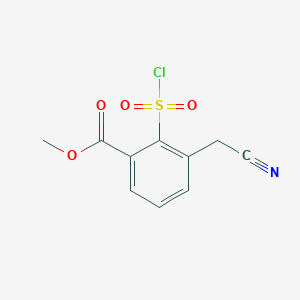

Methyl 2-(chlorosulfonyl)-3-(cyanomethyl)benzoate

Description

Methyl 2-(chlorosulfonyl)-3-(cyanomethyl)benzoate is a multifunctional aromatic ester featuring a chlorosulfonyl (-SO₂Cl) group at position 2, a cyanomethyl (-CH₂CN) group at position 3, and a methyl ester (-COOCH₃) at position 1 of the benzene ring. This compound is notable for its dual reactivity: the chlorosulfonyl group enables electrophilic substitution and nucleophilic displacement reactions, while the cyanomethyl group offers versatility in nitrile-based transformations. Though direct data on its molecular weight or CAS number is absent in the evidence, structurally analogous compounds suggest a molecular formula approximating C₁₀H₈ClNO₄S and applications in pharmaceuticals and agrochemicals as a synthetic intermediate .

Properties

CAS No. |

138229-16-0 |

|---|---|

Molecular Formula |

C10H8ClNO4S |

Molecular Weight |

273.69 g/mol |

IUPAC Name |

methyl 2-chlorosulfonyl-3-(cyanomethyl)benzoate |

InChI |

InChI=1S/C10H8ClNO4S/c1-16-10(13)8-4-2-3-7(5-6-12)9(8)17(11,14)15/h2-4H,5H2,1H3 |

InChI Key |

MYZZGLWPQIQUII-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1S(=O)(=O)Cl)CC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(chlorosulfonyl)-3-(cyanomethyl)benzoate typically involves the chlorosulfonation of methyl benzoate followed by the introduction of a cyanomethyl group. The reaction conditions often require the use of chlorosulfonic acid and a suitable solvent such as dichloromethane. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorosulfonation reactors and continuous flow systems to optimize yield and efficiency. The process is designed to minimize the formation of by-products and ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(chlorosulfonyl)-3-(cyanomethyl)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines or alcohols.

Reduction Reactions: The compound can be reduced to form corresponding sulfonamides or sulfonates.

Oxidation Reactions: It can undergo oxidation to form sulfonic acids.

Common Reagents and Conditions

Substitution: Reagents like amines (e.g., aniline) or alcohols (e.g., methanol) under basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Major Products

Substitution: Formation of sulfonamides or sulfonates.

Reduction: Formation of sulfonamides.

Oxidation: Formation of sulfonic acids.

Scientific Research Applications

Methyl 2-(chlorosulfonyl)-3-(cyanomethyl)benzoate is utilized in various scientific research applications:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In the study of enzyme inhibitors and protein modifications.

Medicine: As a precursor in the development of pharmaceutical compounds.

Industry: In the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of Methyl 2-(chlorosulfonyl)-3-(cyanomethyl)benzoate involves its reactivity with nucleophiles due to the presence of the chlorosulfonyl group. This reactivity allows it to modify proteins and other biomolecules, making it useful in biochemical studies. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The reactivity and applications of substituted benzoates are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparisons

| Compound Name | Molecular Formula | Substituents | Key Properties/Applications | References |

|---|---|---|---|---|

| Methyl 2-(chlorosulfonyl)-3-(cyanomethyl)benzoate | ~C₁₀H₈ClNO₄S | -SO₂Cl (2), -CH₂CN (3), -COOCH₃ (1) | High reactivity for drug intermediates; dual functional group synergy | |

| Methyl 2-(chlorosulfonyl)-3-methylbenzoate | C₉H₈ClO₄S | -SO₂Cl (2), -CH₃ (3), -COOCH₃ (1) | Used in agrochemicals; lacks nitrile reactivity | |

| Methyl 4-bromo-2-(cyanomethyl)benzoate | C₁₀H₈BrNO₂ | -Br (4), -CH₂CN (2), -COOCH₃ (1) | Bromine enhances electrophilicity; limited sulfonyl reactivity | |

| Methyl 3-(chlorosulfonyl)-5-cyanobenzoate | C₉H₆ClNO₄S | -SO₂Cl (3), -CN (5), -COOCH₃ (1) | Cyan group at position 5 alters electronic effects | |

| Ethyl 2-[(chlorosulfonyl)methyl]benzoate | C₁₀H₁₁ClO₄S | -SO₂Cl-CH₂ (2), -COOCH₂CH₃ (1) | Ethyl ester increases lipophilicity |

Biological Activity

Methyl 2-(chlorosulfonyl)-3-(cyanomethyl)benzoate is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a chlorosulfonyl group and a cyanomethyl substituent on a benzoate backbone, which are critical for its biological activity.

Research indicates that compounds with similar structures can interact with various biological targets, including enzymes and receptors involved in inflammatory processes. The chlorosulfonyl group may enhance the compound's reactivity, allowing it to participate in nucleophilic substitution reactions that can lead to the inhibition of specific enzymes.

Antimicrobial Activity

Preliminary studies have suggested that this compound exhibits antimicrobial properties. This is particularly relevant in the context of drug-resistant bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Cytotoxic Effects

In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For instance, experiments conducted on human melanoma cells showed a significant reduction in cell viability when treated with this compound, indicating potential as an anticancer agent.

Case Studies

-

Study on Melanoma Cells :

A study evaluated the effects of this compound on B16F10 murine melanoma cells. The results indicated that the compound inhibited tyrosinase activity, a key enzyme in melanin production, leading to decreased pigmentation and cell viability at concentrations above 10 µM. -

Antibacterial Activity :

Another study assessed the compound's antibacterial activity against various strains of Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 5 to 15 µg/mL.

Research Findings

Recent research has focused on optimizing the synthesis of this compound to enhance yield and purity. A novel synthetic pathway has been developed that minimizes waste and improves efficiency, making it suitable for larger-scale production.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.